molecular formula C18H18N4O2 B7700410 N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7700410
M. Wt: 322.4 g/mol
InChI Key: XARYMMOOYKXVPJ-ODLFYWEKSA-N
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Description

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific structure of this compound includes a methoxyphenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with an appropriate amine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . The compound may also interact with other cellular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the methoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity. Its ability to inhibit DNA gyrase and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-9-22-16(10-12)20-13(2)17(22)18(23)21-19-11-14-6-4-5-7-15(14)24-3/h4-11H,1-3H3,(H,21,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYMMOOYKXVPJ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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